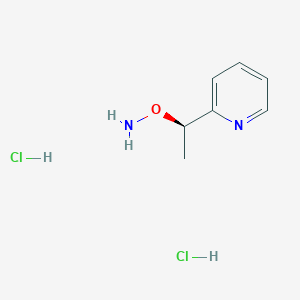

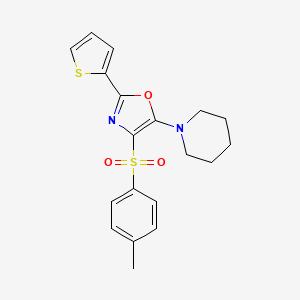

N-benzyl-7-chloro-4-methoxy-1,3-benzothiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-benzyl-7-chloro-4-methoxy-1,3-benzothiazol-2-amine” is a compound that belongs to the class of benzothiazoles . Benzothiazoles are important bicyclic heterocycles that play a key role in the design of biologically active compounds . They are known for their high biological and pharmacological activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “N-benzyl-7-chloro-4-methoxy-1,3-benzothiazol-2-amine”, can be achieved through various methods. One of the modern trends in the synthesis of these compounds is the use of one-pot multicomponent reactions . These reactions often proceed in the absence of a solvent, making them environmentally friendly . An example of such a synthesis is the three-component reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones under microwave irradiation in the absence of a solvent .Chemical Reactions Analysis

Benzothiazoles, including “N-benzyl-7-chloro-4-methoxy-1,3-benzothiazol-2-amine”, are highly reactive building blocks for organic and organoelement synthesis . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows for a wide variety of chemical reactions .科学的研究の応用

Synthesis and Antimicrobial Activity

N-benzyl-7-chloro-4-methoxy-1,3-benzothiazol-2-amine and its derivatives have been explored for their synthesis methodologies and antimicrobial activities. For instance, Patel, Agravat, and Shaikh (2011) conducted a study on the synthesis and antimicrobial activity of new pyridine derivatives, which included 2-amino substituted benzothiazoles, showcasing their potential in addressing bacterial and fungal infections. The structures of these new compounds were confirmed through various spectral studies, and they exhibited variable and modest antimicrobial activities against the investigated strains (Patel, Agravat, & Shaikh, 2011).

Catalytic Applications in Organic Synthesis

The compound has also been implicated in catalytic applications within organic synthesis. Monguchi, Fujiwara, Furukawa, and Mori (2009) described a catalytic C-H, N-H coupling process involving azoles, which includes benzothiazoles, demonstrating the utility of these compounds in facilitating chemical transformations. This process highlights the potential of N-benzyl-7-chloro-4-methoxy-1,3-benzothiazol-2-amine in synthetic chemistry applications (Monguchi et al., 2009).

Antitumor Activities

Additionally, N-benzyl-7-chloro-4-methoxy-1,3-benzothiazol-2-amine derivatives have been investigated for their antitumor activities. For example, Ghani and Mansour (2011) synthesized palladium(II) and platinum(II) complexes containing benzimidazole ligands, including derivatives of benzothiazole, to explore their potential as anticancer compounds. These complexes showed promising activity against various cancer cell lines, suggesting the potential therapeutic applications of benzothiazole derivatives in oncology (Ghani & Mansour, 2011).

Corrosion Inhibition

In the field of materials science, N-benzyl-7-chloro-4-methoxy-1,3-benzothiazol-2-amine derivatives have been studied for their corrosion inhibition properties. Salarvand, Amirnasr, Talebian, Raeissi, and Meghdadi (2017) investigated the inhibition performance of benzothiazole derivatives for mild steel in an acidic environment, demonstrating significant corrosion resistance. This research points to the potential application of these compounds in protecting metals from corrosion, which is crucial in industrial applications (Salarvand et al., 2017).

将来の方向性

The future of benzothiazole derivatives, including “N-benzyl-7-chloro-4-methoxy-1,3-benzothiazol-2-amine”, looks promising. Due to their high biological and pharmacological activity, they are especially relevant for modern research and development in medicinal chemistry and pharmacology . The development of green synthesis methods, such as one-pot multicomponent reactions, is a promising trend in the synthesis of benzothiazole derivatives .

作用機序

“N-benzyl-7-chloro-4-methoxy-1,3-benzothiazol-2-amine” is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds that are known to exhibit a wide range of biological activities, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects . The specific effects depend on the exact structure and substituents of the benzothiazole compound.

The benzyl group in the compound might be involved in reactions at the benzylic position, which can include free radical bromination, nucleophilic substitution, and oxidation . The chlorine atom might also play a role in these reactions .

特性

IUPAC Name |

N-benzyl-7-chloro-4-methoxy-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2OS/c1-19-12-8-7-11(16)14-13(12)18-15(20-14)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYMPEGHNVQWPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)SC(=N2)NCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-7-chloro-4-methoxy-1,3-benzothiazol-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

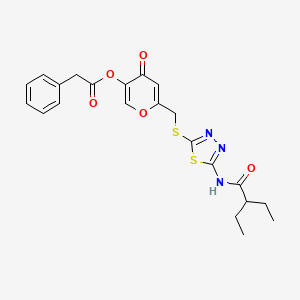

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2393119.png)

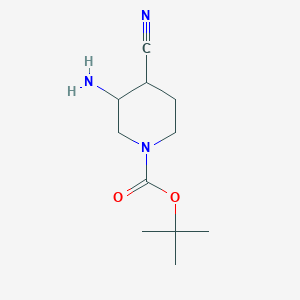

![N-(4-methoxyphenyl)-2-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2393123.png)

![N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide](/img/structure/B2393127.png)

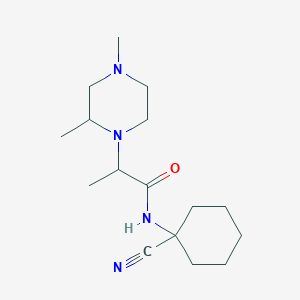

![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2393129.png)